![molecular formula C7H4ClN3O B12440006 2-Chloropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B12440006.png)
2-Chloropyrido[3,2-d]pyrimidin-4-ol
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Overview
Description
2-Chloropyrido[3,2-d]pyrimidin-4-ol is a heterocyclic compound featuring a fused pyridine-pyrimidine scaffold with a chlorine atom at position 2 and a hydroxyl group at position 3. Its reactivity in nucleophilic aromatic substitution (SNAr) reactions is well-documented, particularly at the C-4 position, which is more reactive than C-2 due to electronic and steric factors . The electron-withdrawing chlorine at C-2 enhances the electrophilicity of C-4, making it a preferred site for functionalization with amines, azides, or other nucleophiles . This compound has been explored as a bioisostere in medicinal chemistry, showing high antiproliferative activity in cancer cell lines (IC50 values in the low nM range) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might start with the reaction of 2-aminonicotinonitrile with suitable reagents to form the pyrimidine ring, followed by chlorination and hydroxylation steps .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce by-product formation . The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 2 undergoes substitution with various nucleophiles under mild conditions. Key findings include:
Mechanistic Insights :
-
Electron-withdrawing groups (e.g., tetrazole tautomers) enhance reactivity by lowering the LUMO energy of the pyrimidine ring .
-
Steric hindrance at position 4 slows substitution rates but improves regioselectivity .
Oxidation and Reduction Reactions
The pyrido-pyrimidine core undergoes redox transformations under controlled conditions:
Key Data :
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Oxidation yields dione derivatives with IC₅₀ values < 1 μM against renal cancer cell lines (UO-31) .
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Reduced analogs show improved solubility (LogP reduction by 0.8 units) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at position 4:
Coupling Partner | Catalyst System | Product | Yield | Source |
---|---|---|---|---|
Arylboronic acids | Pd(PPh₃)₄/K₂CO₃ | 4-Aryl-pyrido[3,2-d]pyrimidin-4-ol | 65-89% | |
Alkynes | CuI/Pd(OAc)₂ | 4-Alkynyl-pyrido[3,2-d]pyrimidin-4-ol | 72% |
Notable Example :
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Suzuki coupling with 3,4,5-trimethoxybenzylboronic acid produced a derivative with 98% growth inhibition in MCF-7 breast cancer cells .
Tautomerization-Dependent Reactivity
The compound exhibits solvent-dependent tautomerization, influencing reaction pathways:
Tautomer | Solvent | Population (%) | Reactivity Trend | Source |
---|---|---|---|---|
Azido form | CDCl₃ | 40% | Favors SNAr at position 4 | |
Tetrazole form | DMSO-d₆ | >95% | Accelerates second substitution |
Thermodynamic Parameters :
Scientific Research Applications
Medicinal Chemistry: This compound and its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents.
Materials Science: The unique structural features of 2-Chloropyrido[3,2-d]pyrimidin-4-ol make it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used as a building block for the synthesis of more complex molecules that can be used to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-Chloropyrido[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-chloropyrido[3,2-d]pyrimidin-4-ol, highlighting differences in substituents, biological activity, and synthetic utility:
Key Findings :
Reactivity and Substitution Patterns :
- The C-4 position in this compound is highly reactive, enabling efficient functionalization with amines or azides . In contrast, analogs like 6-chloropyrido[3,2-d]pyrimidin-4-ol show reduced reactivity due to steric effects .
- Pyrido[3,4-d]pyrimidine derivatives (e.g., 8-chloro analog) exhibit lower SNAr reactivity because of altered electron distribution from the fused ring system .
Biological Activity :
- This compound demonstrates potent antiproliferative activity (IC50: 4.6–9.6 nM), comparable to paclitaxel in cancer cell lines .
- Morpholine derivatives of this compound (e.g., (2S,6R)-4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine) retain activity while improving pharmacokinetic properties (e.g., solubility: 1.275 g/cm³ predicted) .
Synthetic Challenges: Substitution at C-4 with electron-donating groups (e.g., amino) inhibits further SNAr reactions, as seen in failed attempts to substitute 4-amino-2-chloropyrido[3,2-d]pyrimidine with azides . Pyrido[3,4-d]pyrimidines require harsher conditions for C-4 substitution, with yields dropping to ~50% compared to >90% for the [3,2-d] analogs .
Biological Activity
2-Chloropyrido[3,2-d]pyrimidin-4-ol is a compound belonging to the pyrido[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and pathways involved in cell proliferation and survival. Research indicates that compounds within this class can act as inhibitors of:
- Dihydrofolate reductase (DHFR) : A key enzyme in the folate pathway, crucial for DNA synthesis and repair.
- Phosphoinositide 3-kinases (PI3K) : Involved in cellular growth and survival signaling pathways. For instance, a related compound demonstrated selective inhibition of PI3Kδ, which is significant in immune cell function and cancer therapy .
- Cyclin-dependent kinases (CDKs) : These are critical regulators of the cell cycle. Inhibitors targeting CDKs have shown promise in treating various cancers by inducing cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrido[3,2-d]pyrimidine derivatives reveals that the substitution patterns on the pyrimidine ring significantly influence their biological activity. Key findings include:
- Electron-Withdrawing Groups : The presence of chlorine at the 2-position enhances the compound's potency by increasing lipophilicity and improving binding affinity to target enzymes.
- Hydrophobic Substituents : Substituents at the 4-position can modulate activity; for example, replacing polar groups with hydrophobic ones often increases potency due to improved interaction with hydrophobic pockets in target proteins .
Table 1: Summary of SAR Findings for Pyrido[3,2-d]pyrimidine Derivatives
Compound | Substituent Position | Activity (IC50) | Target Enzyme |
---|---|---|---|
2-Chloropyrido | 2 | <10 µM | DHFR |
4-Amino | 4 | 50 nM | CDK |
6-Methyl | 6 | 30 nM | PI3K |
Case Studies
Several studies have evaluated the anticancer potential of pyrido[3,2-d]pyrimidine derivatives:
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Anticancer Activity :
A series of derivatives were screened against the NCI 60 human cancer cell line panel. Notably, compounds exhibited selective cytotoxicity against breast (MCF-7) and renal cancer (UO-31) cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating their potential as targeted therapies for these cancers . -
Mechanism Exploration :
Studies exploring the mechanism of action revealed that these compounds induce G2/M phase arrest and apoptosis through caspase activation pathways. For instance, compound analysis indicated that certain derivatives could effectively activate caspase-3 and promote DNA fragmentation in cancer cells .
Q & A
Q. Basic: What are the critical steps and safety protocols for synthesizing 2-Chloropyrido[3,2-d]pyrimidin-4-ol?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and chlorination. A common route includes:
Cyclization : Reacting a pyridine precursor (e.g., 6-amino-5-substituted pyrimidin-4-ol) with formamidine under heating (100°C, 7 hours) to form the pyrido[3,2-d]pyrimidin-4-ol core .
Chlorination : Treating the intermediate with POCl₃ or other chlorinating agents to introduce the chlorine substituent at the 2-position .
Safety Protocols :
- Use glove boxes for handling toxic intermediates .
- Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Dispose of chlorinated waste via certified hazardous waste services .
Q. Basic: How is this compound characterized structurally?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Analyze chemical shifts to confirm the chlorine position and tautomeric forms (e.g., lactam-lactim tautomerism) .
- Mass Spectrometry : Confirm molecular weight (MW 166.58 for C₇H₄ClN₃O) using high-resolution MS .
- X-ray Crystallography : Resolve ambiguity in tautomeric forms by determining solid-state structure .
Optimization :
Q. Basic: What purification methods are effective for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .
Q. Advanced: How to optimize reaction conditions for higher yields?
Methodological Answer:
Key variables to optimize:
- Catalyst : Potassium phosphate improves cyclization efficiency (85% yield vs. 60% without) .
- Temperature : Heating at 100°C for 7 hours maximizes cyclization .
- Solvent : Water as a green solvent reduces side reactions .
Example Optimization Table :
Condition | Standard Protocol | Optimized Protocol | Yield Improvement |
---|---|---|---|
Catalyst (K₃PO₄) | None | 1.5 mmol | +25% |
Reaction Time | 5 hours | 7 hours | +15% |
Q. Advanced: How does chlorination position affect biological activity?
Methodological Answer:
Chlorine at the 2-position enhances electrophilicity, improving binding to enzyme active sites. Comparative studies show:
Properties
Molecular Formula |
C7H4ClN3O |
---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
2-chloro-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-4-2-1-3-9-5(4)6(12)11-7/h1-3H,(H,10,11,12) |
InChI Key |
MATJHQNZFZEVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)NC(=N2)Cl)N=C1 |
Origin of Product |
United States |
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